3-[(Benzylamino)methyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione is a versatile scaffold widely used in medicinal chemistry due to its potential biological activities . The compound’s structure includes a pyrrolidine ring with a benzylamino group attached to the nitrogen atom, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylamino)methyl]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with benzylamine under specific conditions. One common method is the one-pot three-component reaction protocol, which involves the condensation of pyrrolidine-2,5-dione, benzylamine, and formaldehyde . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylamino group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine-2,5-dione derivatives .
Scientific Research Applications
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Benzylamino)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit penicillin-binding proteins (PBPs) in bacteria, leading to antibacterial activity . The compound’s structure allows it to bind to the active site of PBPs, preventing the synthesis of bacterial cell walls and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2-one: A related compound with different substitution patterns and biological properties.
Prolinol: A pyrrolidine derivative used in various chemical and biological applications.
Uniqueness
3-[(Benzylamino)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzylamino group enhances its ability to interact with molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-[(benzylamino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c15-11-6-10(12(16)14-11)8-13-7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15,16) |
InChI Key |
VQVIQDZVJJYTRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.